![molecular formula C9H4BrN3OS B1454093 3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile CAS No. 1339218-06-2](/img/structure/B1454093.png)
3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile
Vue d'ensemble
Description
“3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile” is a chemical compound with the molecular formula C9H4BrN3OS . It is a derivative of the 1,3,4-thiadiazole class of compounds . The compound has a molecular weight of 282.12 .
Molecular Structure Analysis
The molecular structure of “3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile” consists of a benzonitrile group attached to a 5-bromo-1,3,4-thiadiazol-2-yl group via an oxygen atom . The InChI code for the compound is 1S/C9H4BrN3OS/c10-8-12-13-9(15-8)14-7-3-1-6(5-11)2-4-7/h1-4H .Physical And Chemical Properties Analysis
“3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile” is a solid compound with a melting point of 110 - 112°C .Applications De Recherche Scientifique
Photodynamic Therapy Applications
Research on zinc phthalocyanines substituted with derivatives including the 1,3,4-thiadiazole moiety has shown promising applications in photodynamic therapy (PDT) for cancer treatment. The synthesized compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, essential for effective Type II photosensitizers in PDT. This suggests their potential utility in cancer therapy, offering a less invasive alternative to traditional treatments (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Studies
Thiadiazole derivatives have been investigated for their antibacterial and antifungal activities. Novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles demonstrated significant antibacterial and antifungal effects, suggesting their potential as antimicrobial agents in medical applications (Lamani, Shetty, Kamble, & Khazi, 2009).
Organic Photovoltaics
Studies have focused on the synthesis of π-conjugated polymers containing thiadiazole units for use in organic photovoltaic devices. These materials show promise due to their suitable bandgaps and energy levels for solar energy conversion, indicating their potential in improving the efficiency of polymer solar cells (Higashihara, Wu, Mizobe, Lu, Ueda, & Chen, 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[(5-bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrN3OS/c10-8-12-13-9(15-8)14-7-3-1-2-6(4-7)5-11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFOGXFNEKFAMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NN=C(S2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





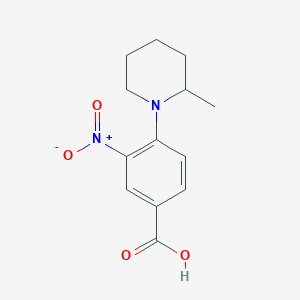
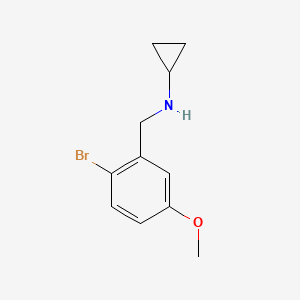
![N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1454016.png)
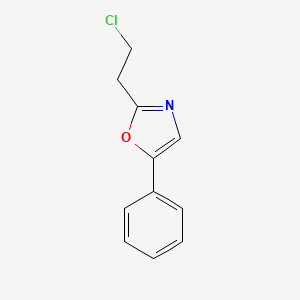
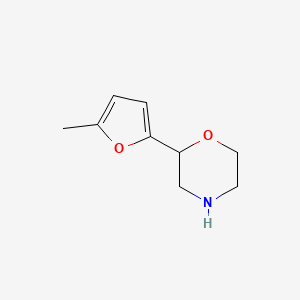
![5-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid](/img/structure/B1454022.png)

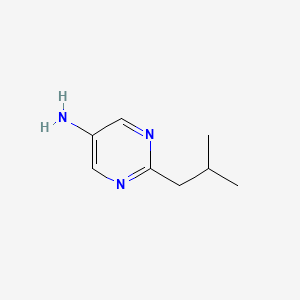

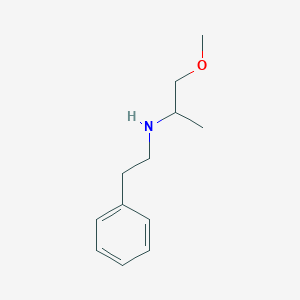
![2-[(6-Chloropyridin-3-yl)formamido]acetic acid](/img/structure/B1454030.png)
![[2-(Difluoromethoxy)naphthalen-1-yl]methanol](/img/structure/B1454033.png)